molecular formula C16H14BrFO3 B13010046 Ethyl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate

Ethyl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate

Cat. No.: B13010046
M. Wt: 353.18 g/mol
InChI Key: GHWIIASXPQDHDL-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

Molecular Architecture

The compound features a benzoate core substituted at the 3-position with a bromine atom and at the 4-position with a 4-fluorobenzyloxy group. The ethyl ester moiety at the carboxylate end enhances lipophilicity, while the electron-withdrawing bromine and fluorine substituents modulate electronic distribution across the aromatic system. The spatial arrangement of these groups creates a sterically hindered environment, particularly around the ether linkage, which influences reactivity and intermolecular interactions.

IUPAC Nomenclature

Following IUPAC guidelines, the systematic name is derived as follows:

  • Parent chain : Benzoate (benzene ring with a carboxylate group at position 1).
  • Substituents :
    • Bromine at position 3.
    • 4-Fluorobenzyloxy group at position 4.
    • Ethyl ester at the carboxylate oxygen.

Thus, the full IUPAC name is ethyl 3-bromo-4-[(4-fluorophenyl)methoxy]benzoate . The molecular formula is C₁₆H₁₄BrFO₃ , with a molecular weight of 353.18 g/mol .

Table 1: Key Structural Identifiers
Property Value
Molecular Formula C₁₆H₁₄BrFO₃
Molecular Weight 353.18 g/mol
IUPAC Name ethyl 3-bromo-4-[(4-fluorophenyl)methoxy]benzoate
Canonical SMILES CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)Br

Properties

Molecular Formula

C16H14BrFO3

Molecular Weight

353.18 g/mol

IUPAC Name

ethyl 3-bromo-4-[(4-fluorophenyl)methoxy]benzoate

InChI

InChI=1S/C16H14BrFO3/c1-2-20-16(19)12-5-8-15(14(17)9-12)21-10-11-3-6-13(18)7-4-11/h3-9H,2,10H2,1H3

InChI Key

GHWIIASXPQDHDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate typically involves the following steps:

    Bromination: The starting material, ethyl benzoate, undergoes bromination to introduce a bromine atom at the third position. This is usually achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Etherification: The brominated intermediate is then reacted with 4-fluorobenzyl alcohol in the presence of a base such as potassium carbonate (K2CO3) to form the desired ether linkage.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.

Major Products:

    Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids.

Scientific Research Applications

Ethyl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.

    Material Science: Used in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form desired products. In medicinal chemistry, its mechanism would involve interaction with biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Ethyl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate, highlighting differences in substituents and their implications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 3-Br, 4-(4-fluorobenzyloxy) C₁₆H₁₄BrFO₃ ~353.19 High lipophilicity; potential intermediates in drug synthesis
Ethyl 3-bromo-4-methoxybenzoate 3-Br, 4-OCH₃ C₁₀H₁₁BrO₃ 259.10 Simpler substituent; lower steric hindrance
Ethyl 3-bromo-4-(trifluoromethyl)benzoate 3-Br, 4-CF₃ C₁₀H₈BrF₃O₂ 297.07 Strong electron-withdrawing CF₃ group; enhanced reactivity in electrophilic substitutions
Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate 4-(BrCH₂CH₂O), 3-F C₁₁H₁₂BrFO₃ 291.11 Bromoethoxy chain; potential linker in polymer chemistry
Ethyl 3-[(4-fluorobenzyl)oxy]pyridoindole-10-carboxylate 3-(4-fluorobenzyloxy), pyridoindole core C₂₂H₁₈FNO₃ 363.39 Extended aromatic system; possible pharmaceutical activity

Key Comparative Analysis

Substituent Effects on Reactivity :

  • The 4-fluorobenzyloxy group in the target compound introduces steric bulk and moderate electron withdrawal compared to simpler groups like methoxy (OCH₃) . This may slow nucleophilic aromatic substitution but enhance binding affinity in biological systems.
  • Trifluoromethyl (CF₃) in Ethyl 3-bromo-4-(trifluoromethyl)benzoate significantly increases electron withdrawal, making the aromatic ring less reactive toward electrophiles but more stable under acidic conditions .

Physicochemical Properties: Lipophilicity: The 4-fluorobenzyloxy group increases lipophilicity compared to analogs like Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate, which has a polar bromoethoxy chain . This property is critical for membrane permeability in drug candidates.

Synthetic Utility :

  • The bromine atom at the 3-position in the target compound allows for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), a feature shared with Ethyl 3-bromo-4-(trifluoromethyl)benzoate .
  • 4-Fluorobenzyloxy groups are often introduced via nucleophilic substitution using 4-fluorobenzyl halides, as demonstrated in the synthesis of carbazole derivatives .

Pyridoindole derivatives are explored in medicinal chemistry for their kinase inhibitory activity .

Biological Activity

Ethyl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological effects, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a benzoate backbone with an ethyl ester group, a bromine atom, and a fluorobenzyl ether moiety. Its molecular formula is C16H16BrFO3C_{16}H_{16}BrFO_3, and it has a molecular weight of approximately 353.18 g/mol. The presence of the bromine and fluorine atoms in the structure is significant as these halogens can influence the compound's reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of the Brominated Intermediate : The starting material is brominated to introduce the bromine atom at the 3-position of the benzoate ring.
  • Formation of the Ether Linkage : The 4-fluorobenzyl alcohol is reacted with the brominated benzoate under basic conditions to form the ether linkage.
  • Esterification : The final step involves esterification with ethanol to yield this compound.

This multi-step synthesis allows for precise control over the final product's structure and properties.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. This activity is attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could have implications for treating conditions like arthritis or other inflammatory diseases .

Cytotoxic Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, when tested on human cervical (HeLa) and lung (A549) carcinoma cells, it showed significant cytotoxicity at concentrations ranging from 1 to 25 µM . The mechanism may involve apoptosis induction, although further studies are required to elucidate this pathway completely.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
Ethyl 3-bromo-4-fluorobenzoateC9H8BrFO2C_{9}H_{8}BrFO_{2}Simpler structure without ether group
Ethyl 3-bromo-4-(2-chloro-4-fluorobenzyl)oxybenzoateC16H16BrClFO3C_{16}H_{16}BrClFO_{3}Contains chlorine instead of fluorine
Ethyl 3-bromo-4-(5-fluorobenzyl)oxybenzoateC16H16BrFO3C_{16}H_{16}BrFO_{3}Different substitution pattern on benzene ring

This table illustrates how variations in substitution patterns can affect biological activity and reactivity.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives of ethyl 3-bromo compounds highlighted their effectiveness against Gram-positive bacteria such as Staphylococcus aureus. The results indicated a dose-dependent response where higher concentrations led to greater inhibition zones in agar diffusion assays.
  • Cytotoxicity Testing : In another investigation, this compound was tested against multiple cancer cell lines using the MTT assay. The findings revealed that at concentrations above 10 µM, there was a statistically significant reduction in cell viability compared to control groups .

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